Cas no 5395-75-5 (3,6-Dithiaoctane)

3,6-Dithiaoctane 化学的及び物理的性質
名前と識別子
-
- Ethane,1,2-bis(ethylthio)-
- 1,2-bis(ethylsulfanyl)ethane
- 1,2-Diethyl Mercapto ethane
- 3,6-DITHIAOCTANE
- 1,2-Bis(ethylthio)ethane
- 1,2-Bis-aethylmercapto-aethan
- 1,2-bis-ethylsulfanyl-ethane
- dithiaoctane
- EINECS 226-409-6
- Ethane,1,2-bis(ethylthio)
- Ethane,2-bis(ethylthio)
- EtS(CH2)2SEt
- NSC2283
- 07DT8QJ745
- Ethane, 1,2-bis(ethylthio)-
- 1,2-Bis(ethylsulfanyl)ethane #
- Q27236299
- MFCD00026978
- Ethane,2-bis(ethylthio)-
- SY312421
- NS00032891
- UNII-07DT8QJ745
- DCXDVGKTBDNYRX-UHFFFAOYSA-
- Dimethylenebis[ethyl sulfide]
- SCHEMBL779294
- FT-0614774
- EN300-1688924
- InChI=1/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
- DCXDVGKTBDNYRX-UHFFFAOYSA-N
- NSC-2283
- AKOS024332231
- NSC 2283
- Ethyl 2-(ethylthio)ethyl sulfide
- 5395-75-5
- CS-0236098
- DTXSID0022226
- DB-052440
- 3,6-Dithiaoctane
-
- MDL: MFCD00026978
- インチ: InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
- InChIKey: DCXDVGKTBDNYRX-UHFFFAOYSA-N
- ほほえんだ: CCSCCSCC
計算された属性
- せいみつぶんしりょう: 150.05400
- どういたいしつりょう: 150.05369279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 31.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 50.6Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.9769 (estimate)
- ゆうかいてん: -77.24°C (estimate)
- ふってん: 203.5°C (estimate)
- 屈折率: 1.5185 (estimate)
- PSA: 50.60000
- LogP: 2.49260
- ようかいせい: 未確定
3,6-Dithiaoctane セキュリティ情報
3,6-Dithiaoctane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,6-Dithiaoctane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-500mg |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 500mg |
¥2995.00 | 2024-05-09 | |
TRC | D679868-100mg |
3,6-Dithiaoctane |
5395-75-5 | 100mg |
$64.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-1g |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 1g |
¥3996.00 | 2024-05-09 | |
Enamine | EN300-1688924-0.1g |
1,2-bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 0.1g |
$152.0 | 2023-09-20 | |
Aaron | AR00D96G-100mg |
3,6-DITHIAOCTANE |
5395-75-5 | 95% | 100mg |
$234.00 | 2025-01-24 | |
Aaron | AR00D96G-2.5g |
3,6-DITHIAOCTANE |
5395-75-5 | 95% | 2.5g |
$1447.00 | 2025-01-24 | |
Enamine | EN300-1688924-1g |
1,2-bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 1g |
$528.0 | 2023-09-20 | |
Enamine | EN300-1688924-5g |
1,2-bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 5g |
$1530.0 | 2023-09-20 | |
1PlusChem | 1P00D8Y4-100mg |
3,6-DITHIAOCTANE |
5395-75-5 | 95% | 100mg |
$204.00 | 2025-02-26 | |
A2B Chem LLC | AG17324-100mg |
3,6-DITHIAOCTANE |
5395-75-5 | 95% | 100mg |
$195.00 | 2024-04-19 |
3,6-Dithiaoctane 関連文献
-
Rajiv Wallace,Dimitrios A. Giannakoudakis,Marc Florent,Christopher J. Karwacki,Teresa Bandosz J. Mater. Chem. A 2017 5 4972
-
2. Novel, selective and co-operative assembly of cyclodextrins around [1,8-bis(pyridin-2-yl)-3,6-dithiaoctane]copper(II)Sivagnanam Usha,Mallayan Palaniandavar J. Chem. Soc. Dalton Trans. 1996 2609
-
3. Crystal and molecular structure of racemic cis-α-[CoL(NO2)2][BF4] and cis-α-[CoL(NO2)2][BF2O](L = 3,6-dithiaoctane-1,8-diamine), a compound containing an anion newly isolated in crystalline formIvan Bernal,James Cetrullo,Jiwen Cai,Russell A. Geanangel,Jay H. Worrell J. Chem. Soc. Dalton Trans. 1995 99
-
Ruth A. Odhiambo,Austin O. Aluoch,Lydia W. Njenga,Stanley M. Kagwanja,Shem O. Wandiga,Ola F. Wendt RSC Adv. 2018 8 3663
-
Isao Kojima,Asako Takayanagi J. Anal. At. Spectrom. 1996 11 607
-
Dimitrios A. Giannakoudakis,Joshua K. Mitchell,Teresa J. Bandosz J. Mater. Chem. A 2016 4 1008
-
Jian-Rong Li,Xian-He Bu,Jiao Jiao,Wen-Ping Du,Xiu-Hua Xu,Ruo-Hua Zhang Dalton Trans. 2005 464
-
8. Complexes of 1,2-bis(isopropylseleno)ethane with nickel(II) halides and thiocyanateN. N. Greenwood,G. Hunter J. Chem. Soc. A 1969 929
-
Martin ??astny,Václav ?tengl,Ji?í Henych,Jakub Tolasz,Martin Kormunda,Jakub Ederer,Gloria Issa,Pavel Jano? RSC Adv. 2020 10 19542
-
10. Copper co-ordination to thioether ligands: crystal and molecular structures of bis(2,5-dithiahexane)copper(II) bis(tetrafluoroborate) and bis(3,6-dithiaoctane)copper(I) tetrafluoroboratesEdward N. Baker,Gillian E. Norris J. Chem. Soc. Dalton Trans. 1977 877
3,6-Dithiaoctaneに関する追加情報
Recent Advances in the Study of 3,6-Dithiaoctane (CAS: 5395-75-5) in Chemical Biology and Pharmaceutical Research
3,6-Dithiaoctane (CAS: 5395-75-5) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique dithiolane structure, has been explored for its role in drug delivery systems, enzyme inhibition, and as a building block for more complex molecules. Recent studies have shed light on its biochemical properties, mechanisms of action, and therapeutic potential, making it a promising candidate for further investigation.
One of the most notable advancements in the study of 3,6-Dithiaoctane is its application in drug delivery systems. Researchers have demonstrated that the compound's ability to form stable disulfide bonds makes it an excellent candidate for the development of targeted drug delivery vehicles. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3,6-Dithiaoctane as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic agents in cancer cells. The study reported enhanced therapeutic efficacy and reduced off-target effects, underscoring the compound's potential in oncology.
In addition to its role in drug delivery, 3,6-Dithiaoctane has been investigated for its enzyme inhibitory properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored its interaction with cysteine proteases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The researchers found that 3,6-Dithiaoctane exhibited selective inhibition of these enzymes, suggesting its utility as a lead compound for the development of novel therapeutics. The study also provided insights into the structural modifications that could enhance its inhibitory activity and selectivity.
Another area of interest is the use of 3,6-Dithiaoctane as a building block for the synthesis of more complex molecules. Its reactive sulfur atoms allow for versatile chemical transformations, enabling the creation of diverse molecular architectures. A 2022 study in Organic Letters detailed a novel synthetic route utilizing 3,6-Dithiaoctane to produce sulfur-rich macrocycles with potential applications in material science and catalysis. The study emphasized the compound's role in facilitating the formation of stable, cyclic structures with unique electronic properties.
Despite these promising developments, challenges remain in the widespread adoption of 3,6-Dithiaoctane in pharmaceutical applications. Issues such as stability under physiological conditions, potential toxicity, and scalability of synthesis need to be addressed. However, ongoing research efforts are focused on optimizing the compound's properties and exploring new avenues for its use. For example, a recent preprint on bioRxiv discussed the use of computational modeling to predict the behavior of 3,6-Dithiaoctane in biological systems, providing a foundation for future experimental studies.
In conclusion, 3,6-Dithiaoctane (CAS: 5395-75-5) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications in drug delivery, enzyme inhibition, and synthetic chemistry highlight its potential to contribute to the development of novel therapeutics and materials. Continued research and innovation will be essential to overcome existing challenges and fully realize the compound's potential. This brief underscores the importance of staying abreast of the latest advancements in this area, as they may pave the way for groundbreaking discoveries in the near future.
5395-75-5 (3,6-Dithiaoctane) 関連製品
- 25423-56-7(1,4,7,10-Tetrathiacyclododecane)
- 3570-55-6(2,2'-Thiodiethanethiol)
- 296-41-3(1,4,7,10,13,16-Hexathiacyclooctadecane)
- 9027-67-2(Nucleotidyltransferase,terminal deoxyribo-)
- 6573-11-1(1,4,7-Trithiacyclononane)
- 505-29-3(1,4-Dithiane)
- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)
- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)




